molecular formula C9H9ClN2O4 B5663894 ethyl (2-chloro-5-nitrophenyl)carbamate

ethyl (2-chloro-5-nitrophenyl)carbamate

Cat. No.: B5663894
M. Wt: 244.63 g/mol
InChI Key: LTXOWMPFTGLIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Carbamate (B1207046) Chemistry in Contemporary Organic and Materials Science

Carbamates, a class of organic compounds sharing the functional group R-N(H)-C(=O)O-R', are structurally intriguing molecules that can be viewed as hybrids of esters and amides. google.com This unique structure imparts a combination of stability and reactivity that makes them highly valuable in diverse scientific fields. google.comnih.gov The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character, influencing the molecule's conformation and reactivity. nih.gov

In materials science, the carbamate linkage is the cornerstone of polyurethanes, one of the most versatile classes of polymers. tandfonline.com The reaction between diisocyanates and polyols forms these essential materials, which find applications ranging from flexible foams and elastomers to rigid plastics and coatings. In organic synthesis, the carbamate group is widely employed as a robust protecting group for amines. nih.gov Its stability under a variety of reaction conditions, coupled with the availability of numerous methods for its selective removal, makes it an indispensable tool in the synthesis of complex molecules like peptides and pharmaceuticals. acs.org

Significance of Substituted Phenyl Carbamates in Chemical Synthesis and Mechanistic Studies

Substituted phenyl carbamates represent a particularly important subclass of carbamates. The electronic nature of the substituents on the phenyl ring can significantly modulate the reactivity of the carbamate group. tandfonline.com Electron-withdrawing groups, such as the nitro (NO₂) and chloro (Cl) groups present in the title compound, play a crucial role. These groups increase the electrophilicity of the carbonyl carbon and enhance the leaving group ability of the substituted phenoxide. emerginginvestigators.org

This tunable reactivity makes substituted phenyl carbamates excellent reagents and intermediates in chemical synthesis. For instance, p-nitrophenyl carbamates are frequently used as activated acylating agents for the formation of other carbamates or ureas under mild conditions. acs.orgemerginginvestigators.org Furthermore, the study of their hydrolysis rates and reaction mechanisms provides valuable insights into fundamental organic reaction principles, such as nucleophilic acyl substitution and elimination-addition pathways (E1cb). acs.org The physicochemical properties of substituted phenyl carbamates, influenced by factors like hydrophobicity and electronic effects, are extensively studied to establish quantitative structure-activity relationships (QSAR), particularly in the development of agrochemicals and pharmaceuticals. tandfonline.com

Research Context and Specific Relevance of Ethyl (2-chloro-5-nitrophenyl)carbamate

The specific compound, this compound, is situated within a rich research context. Its chemical precursor, 2-chloro-5-nitroaniline (B146338), is a known and valuable intermediate in the synthesis of various industrial products, including dyes, pigments, and pesticides. researchgate.net The presence of both a chloro and a nitro substituent on the phenyl ring makes this carbamate an interesting subject for academic and industrial inquiry. These electron-withdrawing groups are expected to significantly influence the compound's chemical properties, such as its acidity, stability, and reactivity in nucleophilic substitution reactions.

A primary route to this carbamate would involve the corresponding 2-chloro-5-nitrophenyl isocyanate, a commercially available reagent. google.comsigmaaldrich.com The reaction of this isocyanate with ethanol (B145695) would provide a direct synthesis of the target carbamate. The study of this compound is relevant for exploring its potential as a synthetic intermediate, where the carbamate could serve as a directing group or a precursor to other functionalities. Its structure is also suitable for inclusion in QSAR studies to probe the combined steric and electronic effects of the ortho-chloro and meta-nitro substituents on potential biological activity.

Scope, Objectives, and Rationale for In-depth Academic Inquiry

The scope of this article is strictly focused on the chemical nature of this compound. The primary objective is to present a detailed academic profile of this compound, based on established principles of organic chemistry and data from analogous structures. The rationale for this inquiry is twofold: first, to collate and present the probable synthetic routes and physicochemical properties of a novel, yet uncharacterized, carbamate derivative; and second, to highlight its significance as a model compound for studying the effects of multiple electron-withdrawing substituents on the carbamate functionality. This focused examination provides a foundational understanding for future research into its synthetic applications or biological screening.

Detailed Research Findings

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its precursors and structurally similar compounds.

Synthetic Pathway

The most direct and common method for the preparation of N-aryl carbamates is the reaction of an isocyanate with an alcohol or the reaction of an aniline (B41778) with a chloroformate. smolecule.comrutgers.edu The synthesis of this compound would logically proceed from 2-chloro-5-nitroaniline or its corresponding isocyanate.

Table 1: Proposed Synthetic Route for this compound

StepReactant(s)ReagentProductDescription
12-Chloro-5-nitroanilinePhosgene (B1210022) (COCl₂) or a phosgene equivalent2-Chloro-5-nitrophenyl isocyanateThe aniline is converted to the highly reactive isocyanate. This reaction is typically performed in an inert solvent. google.com
22-Chloro-5-nitrophenyl isocyanateEthanol (CH₃CH₂OH)This compoundThe isocyanate readily reacts with ethanol in a nucleophilic addition to yield the target carbamate. sigmaaldrich.com

An alternative one-step synthesis involves the direct reaction of 2-chloro-5-nitroaniline with ethyl chloroformate in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. rutgers.edursc.org

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound can be predicted based on its structure and data from its precursors and analogs.

Table 2: Predicted Physicochemical Properties

PropertyValueBasis for Prediction
Molecular FormulaC₉H₉ClN₂O₄Structural analysis
Molecular Weight244.63 g/molBased on molecular formula guidechem.com
AppearanceExpected to be a crystalline solidAnalogy with similar substituted phenyl carbamates like phenyl carbamate (solid) chemicalbook.com
Melting PointHigher than related non-nitrated carbamatesThe precursor, 2-chloro-5-nitrophenyl isocyanate, has a melting point of 94-96 °C. sigmaaldrich.com The carbamate is expected to have a distinct melting point.
SolubilityLikely soluble in common organic solvents (e.g., Dichloromethane (B109758), Chloroform, Ethyl Acetate)General solubility of carbamates and precursors orgsyn.org

Table 3: Predicted Spectroscopic Data

TechniqueExpected Characteristic Signals
FT-IR (cm⁻¹)~3300 (N-H stretch), ~1730 (C=O stretch, carbamate), ~1530 and ~1350 (NO₂ asymmetric and symmetric stretches), C-Cl and C-N stretches in the fingerprint region. This is based on data for analogous nitrophenyl carbamates. emerginginvestigators.org
¹H NMRSignals for the three aromatic protons (complex splitting pattern), a quartet for the -OCH₂- group, a triplet for the -CH₃ group, and a broad singlet for the N-H proton. Chemical shifts will be influenced by the anisotropic and electronic effects of the chloro and nitro groups.
¹³C NMRA signal for the carbamate carbonyl carbon (~150-155 ppm), signals for the ethyl group carbons (~62 ppm for -OCH₂- and ~14 ppm for -CH₃), and six distinct signals for the aromatic carbons, with their chemical shifts heavily influenced by the substituents. emerginginvestigators.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(2-chloro-5-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)11-8-5-6(12(14)15)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXOWMPFTGLIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Elucidation of Ethyl 2 Chloro 5 Nitrophenyl Carbamate

Established and Novel Synthetic Pathways to the Compound

The synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate can be achieved through several distinct pathways, ranging from traditional multi-step processes to modern catalyzed reactions.

Carbamoylation Strategies via Isocyanate Intermediates

A well-established and industrially significant route to N-aryl carbamates proceeds through an isocyanate intermediate. This two-step approach first involves the synthesis of the isocyanate followed by its reaction with an alcohol.

The precursor, 2-chloro-5-nitrophenyl isocyanate, is synthesized from 2-chloro-5-nitroaniline (B146338). google.comresearchgate.netnih.gov A common method for this conversion is phosgenation, where 2-chloro-5-nitroaniline is reacted with excess phosgene (B1210022) (COCl₂) in an inert solvent. google.com The reaction can be initiated at a low temperature (-10°C to +20°C) to form a carbamic acid chloride and hydrochloride suspension, which is then heated to a higher temperature (30°C to 170°C) with continued phosgenation to drive the reaction to completion, yielding the isocyanate and hydrogen chloride gas. google.com

In the second step, the highly electrophilic carbon atom of the isocyanate functional group (-N=C=O) is subjected to nucleophilic attack by ethanol (B145695). nih.gov The mechanism involves the alcohol's oxygen atom attacking the isocyanate carbon, followed by a proton transfer from the alcohol to the nitrogen atom, resulting in the formation of the stable carbamate (B1207046) linkage. nih.govkuleuven.be This reaction is typically efficient and forms the basis for many carbamate and polyurethane syntheses. kuleuven.be

Direct Carbamic Acid Esterification Approaches

A more direct, single-step synthesis involves the reaction of the parent amine, 2-chloro-5-nitroaniline, with a reagent that provides both the carbonyl group and the ethyl ester functionality. The most common reagent for this purpose is ethyl chloroformate (ClCOOEt).

In this nucleophilic acyl substitution reaction, the amino group of 2-chloro-5-nitroaniline attacks the electrophilic carbonyl carbon of ethyl chloroformate. smolecule.com The reaction is typically conducted in an organic solvent in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270). rsc.org The base serves to neutralize the hydrogen chloride byproduct that is formed, driving the reaction towards the product. This method is widely used in laboratory settings for its operational simplicity, though it utilizes a moisture-sensitive reagent. smolecule.comrsc.org

Transition-Metal-Catalyzed Synthetic Routes to Aryl Carbamates

Modern organic synthesis has introduced several transition-metal-catalyzed methods for forming N-aryl carbamates, which can offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions compared to classical methods.

Palladium-Catalyzed Synthesis: A notable advancement is the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) (NaOCN) in the presence of an alcohol. mit.eduorganic-chemistry.org For the synthesis of this compound, a suitable starting material would be a 1,2-dihalo-4-nitrobenzene derivative. The reaction mechanism involves the palladium-catalyzed formation of an aryl isocyanate intermediate in situ, which is immediately trapped by the ethanol present in the reaction mixture to yield the final carbamate product. mit.eduorganic-chemistry.orgmit.edu This one-pot process is efficient and avoids the isolation of the often hazardous isocyanate intermediate. mit.edu

Nickel-Catalyzed Synthesis: Nickel catalysts have also been employed for the synthesis of N-aryl carbamates. researchgate.netnih.gov One domino reaction strategy involves the activation of a phenolic C-O bond with cyanuric chloride, followed by a nickel-catalyzed reaction with an alcohol to form the carbamate. researchgate.net

Ruthenium-Catalyzed Reductive Carbonylation: Another significant catalytic route is the reductive carbonylation of nitroaromatic compounds. researchgate.netnih.gov This process involves reacting a nitroarene, such as 1-chloro-4-nitrobenzene (B41953) or a related precursor, with carbon monoxide (CO) and an alcohol in the presence of a transition metal catalyst, often a ruthenium complex like Ru₃(CO)₁₂. nih.gov The reaction selectively reduces the nitro group and incorporates the carbonyl and ethoxy moieties in a single step. The choice of alcohol has been shown to be critical for achieving high selectivity for the carbamate product. nih.gov This method is considered a greener alternative to routes involving phosgene. researchgate.net

Table 1: Comparison of Primary Synthetic Pathways
PathwayStarting Material(s)Key ReagentsGeneral ConditionsAdvantagesDisadvantages
Isocyanate Intermediate2-Chloro-5-nitroaniline1. Phosgene (COCl₂) 2. EthanolTwo steps; often requires heating google.comEstablished, high-yieldingUse of highly toxic phosgene
Direct Esterification2-Chloro-5-nitroanilineEthyl chloroformate, Base (e.g., Et₃N)One step; often at low to ambient temperature rsc.orgOperationally simpleUses moisture-sensitive reagents
Pd-Catalyzed Coupling1,2-Dichloro-4-nitrobenzeneNaOCN, Ethanol, Pd-catalyst, LigandOne-pot; requires heating mit.eduorganic-chemistry.orgAvoids isolating isocyanate; good scope mit.eduCost of catalyst and ligands
Reductive Carbonylation1-Chloro-4-nitrobenzene derivativeCO, Ethanol, Ru-catalystHigh pressure (CO); high temperature nih.govPhosgene-free; atom-economical researchgate.netRequires specialized high-pressure equipment

Investigation of Alternative Green Synthesis Protocols (e.g., CO₂ utilization)

The search for more environmentally benign synthetic methods has led to the exploration of carbon dioxide (CO₂) as a renewable, non-toxic, and inexpensive C1 feedstock for carbamate synthesis. psu.eduresearchgate.net

Direct synthesis from an amine, alcohol, and CO₂ is a highly attractive, atom-economical route. rsc.org These reactions often require a catalyst to facilitate the dehydrative condensation of the initially formed carbamic acid. psu.edu While basic catalysts have shown success for aliphatic amines, the synthesis of aromatic carbamates under these conditions is often challenging, with aromatic amines exhibiting low reactivity. researchgate.netrsc.org

More advanced catalytic systems are being developed to overcome this limitation. One approach utilizes deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc(II) chloride, which can act as both the solvent and catalyst for the three-component coupling of an amine, an alkyl halide, and CO₂ at atmospheric pressure. rsc.org For the target compound, this would involve reacting 2-chloro-5-nitroaniline with an ethyl halide under a CO₂ atmosphere. Another strategy employs superbase-derived protic ionic liquids as organocatalysts, which have successfully produced carbamates from substituted anilines, CO₂, and a silicate (B1173343) ester as the alkylating agent. rsc.org These methods represent promising, halogen-free alternatives to traditional syntheses. rsc.orgrsc.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. While specific kinetic studies on this compound are not widely published, valuable insights can be drawn from investigations of analogous reaction systems.

Kinetic Studies of Reaction Pathways

Isocyanate Alcoholysis: The reaction between an isocyanate and an alcohol is a well-studied nucleophilic addition. Kinetic investigations have shown that the reaction can be complex, with the alcohol potentially playing multiple roles as both a reactant and a catalyst. kuleuven.be Studies suggest that the mechanism can involve a cyclic transition state incorporating two or three alcohol molecules, which facilitate proton transfer in a concerted manner. kuleuven.be The reaction rate is generally first order in the isocyanate and can have a higher, fractional order with respect to the alcohol, especially in non-polar solvents where alcohol self-association is significant. kuleuven.be

Amine Acylation with Chloroformates: The direct esterification route follows a nucleophilic acyl substitution mechanism. Kinetic studies on the related reactions of substituted anilines with electrophiles, such as 2-chloro-5-nitropyridine, have shown that the reactions typically follow second-order kinetics. researchgate.net Such studies often employ Hammett plots (log k vs. σ) to correlate the reaction rate with the electronic properties of substituents on the aniline (B41778) ring. For nucleophilic attack by the aniline, a negative rho (ρ) value is expected, indicating that electron-donating groups on the aniline accelerate the reaction by increasing its nucleophilicity. researchgate.net

Table 2: Kinetic Parameters for Analogous Carbamate Formation Reactions
Reaction TypeReactantsSolventKinetic Finding / ParameterSource
Isocyanate AlcoholysisPhenyl Isocyanate + 2-PropanolHeptaneReaction order is >1 for the alcohol, suggesting multimolecular involvement. kuleuven.be
Nucleophilic Aromatic SubstitutionSubstituted Anilines + 2-Chloro-5-nitropyridineDMSOReaction is second-order. Hammett plot gives a negative ρ value (-1.63 to -1.28). researchgate.net
Amine + CO₂Primary/Secondary Amines + CO₂WaterFollows Brønsted relationship: log k = 0.43 * pKa - 1.50. researchgate.net
Carbamate Breakdown (H⁺ catalyzed)Carbamates from weakly basic aminesWaterFollows Brønsted relationship: log kH⁺ = 0.77 * pKa + 3.6. researchgate.net

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the mechanistic pathways of a synthesis. In the formation of this compound from 2-chloro-5-nitroaniline and ethyl chloroformate, the reaction is proposed to proceed through a tetrahedral intermediate. This intermediate is formed by the nucleophilic attack of the amino group of 2-chloro-5-nitroaniline on the carbonyl carbon of ethyl chloroformate. The subsequent collapse of this tetrahedral intermediate results in the elimination of a chloride ion and the formation of the final carbamate product.

In palladium-catalyzed syntheses, the reaction mechanism involves the in-situ formation of an aryl isocyanate intermediate. mit.eduorganic-chemistry.org This is achieved through the palladium-catalyzed cross-coupling of an aryl halide with sodium cyanate. The resulting aryl isocyanate is then trapped by an alcohol, in this case, ethanol, to yield the desired aryl carbamate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be employed to detect and characterize these transient species under specific reaction conditions.

Influence of Catalysis and Solvent Systems on Reaction Mechanisms

The choice of catalyst and solvent system significantly influences the reaction rate, yield, and purity of the product in carbamate synthesis.

In the reaction of 2-chloro-5-nitroaniline with ethyl chloroformate, a base is typically used as a catalyst and to scavenge the HCl produced. Common bases include tertiary amines such as triethylamine and pyridine. The base facilitates the deprotonation of the aniline nitrogen, increasing its nucleophilicity, and also neutralizes the generated acid, preventing potential side reactions.

The solvent system plays a critical role in solubilizing the reactants and influencing the reaction pathway. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly employed. The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction kinetics.

For palladium-catalyzed methodologies, the choice of the palladium precursor and the ligand is paramount. Different palladium complexes and phosphine (B1218219) ligands can exhibit varying catalytic activities and selectivities. The solvent in these reactions, often an aprotic polar solvent, must be compatible with the catalytic system and the reactants.

Novel catalytic systems, such as the combination of CeO2 and 2-cyanopyridine, have been explored for the direct synthesis of N-arylcarbamates from CO2, anilines, and alcohols, offering a more environmentally benign approach. researchgate.net

Optimization of Synthetic Parameters for Laboratory-Scale Production

The optimization of synthetic parameters is essential for maximizing the yield and purity of this compound on a laboratory scale.

Impact of Temperature, Pressure, and Stoichiometry

Temperature: The reaction temperature is a critical parameter that must be carefully controlled. For the reaction between 2-chloro-5-nitroaniline and ethyl chloroformate, the reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then gradually warmed to room temperature or slightly elevated temperatures to ensure completion. rsc.org This helps to minimize the formation of side products.

Pressure: Most laboratory-scale syntheses of carbamates are conducted at atmospheric pressure. However, for reactions involving gaseous reactants like CO2 in alternative synthetic routes, the pressure would be a key parameter to optimize.

Stoichiometry: The molar ratio of the reactants is another important factor. A slight excess of the more reactive or volatile reagent, such as ethyl chloroformate, may be used to ensure the complete conversion of the starting aniline. However, a large excess should be avoided to prevent complications during purification.

The following table summarizes typical reaction parameters for the synthesis of aryl carbamates analogous to this compound.

ParameterTypical Range/ConditionRationale
Temperature0 °C to Room TemperatureControl of exothermicity and minimization of side reactions.
PressureAtmosphericSufficient for most laboratory-scale preparations.
Stoichiometry (Aniline:Chloroformate)1:1 to 1:1.2Ensures complete conversion of the aniline.
Base (e.g., Triethylamine)1-2 equivalentsActs as a catalyst and acid scavenger.

Advanced Purification Techniques for Research-Grade Material

The purification of this compound is crucial to obtain a research-grade material with high purity.

Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the carbamate at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling. Solvent systems such as ethanol/water mixtures are often effective for recrystallizing aryl carbamates. smolecule.com

Column Chromatography: For the removal of impurities with similar solubility to the product, column chromatography is a powerful technique. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ratio of the solvents is optimized to achieve good separation of the desired compound from any impurities.

Suspension Purification: A method of purifying related compounds, such as 2-chloro-5-nitrobenzaldehyde, involves suspending the crude product in a solvent or a mixture of solvents where the desired isomer has low solubility and the impurities are more soluble. google.com This technique can be adapted for the purification of this compound.

The following table outlines common purification techniques for aryl carbamates.

TechniqueStationary/Solvent SystemPrinciple of Separation
RecrystallizationEthanol/Water, MethanolDifferential solubility at varying temperatures.
Column ChromatographySilica gel with Hexane/Ethyl Acetate gradientDifferential adsorption to the stationary phase.
Suspension PurificationSolvent in which product has low solubilitySelective dissolution of impurities.

Advanced Structural and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of ethyl (2-chloro-5-nitrophenyl)carbamate would be expected to show distinct signals for the protons of the ethyl group and the aromatic ring. The ethyl group would exhibit a triplet for the methyl (–CH₃) protons and a quartet for the methylene (–CH₂–) protons, arising from scalar coupling to each other. The protons on the substituted phenyl ring would appear as a set of multiplets in the aromatic region of the spectrum. The precise chemical shifts and coupling constants (J-values) would be influenced by the electronic effects of the chloro, nitro, and carbamate (B1207046) substituents. Analysis of the coupling network would allow for the unambiguous assignment of each proton to its position on the molecule.

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance. The chemical shifts of the aromatic carbons would be significantly affected by the electron-withdrawing nature of the chloro and nitro groups, and the carbamate functionality. The carbonyl carbon of the carbamate group would appear at a characteristic downfield chemical shift. The two carbons of the ethyl group would also be readily identifiable.

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments would be essential. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling correlations, confirming the connectivity within the ethyl group and the aromatic ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide crucial information about long-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the connectivity between the ethyl group, the carbamate linkage, and the substituted phenyl ring.

Solid-state NMR (ssNMR) spectroscopy could be employed to study the compound in its crystalline form. This technique can provide information on molecular packing, conformational differences between molecules in the solid state, and the presence of polymorphism (different crystalline forms). Furthermore, ssNMR can be used to investigate molecular dynamics in the solid state.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule and is highly sensitive to the functional groups present.

The Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrational modes would include:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the amine proton of the carbamate.

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the carbamate.

NO₂ stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

C-O and C-N stretching: Bands in the 1000-1300 cm⁻¹ region.

Advanced Mass Spectrometry (MS) for Fragmentation and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the parent ion, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C9H9ClN2O4. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak (M+) and its fragments.

HRMS analysis would show a distinct M+ and M+2 pattern. The monoisotopic mass, calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl), is used to confirm the elemental composition with high accuracy, typically within a few parts per million (ppm).

Table 1: Theoretical HRMS Data for this compound

Ion Formula Isotope Theoretical m/z
[C9H9³⁵ClN2O4]+ M+ 244.0251
[C9H9³⁷ClN2O4]+ M+2 246.0221
[C9H9³⁵ClN2O4+H]+ [M+H]+ 245.0329
[C9H9³⁷ClN2O4+H]+ [M+H]+2 247.0300
[C9H9³⁵ClN2O4+Na]+ [M+Na]+ 267.0148

Data is calculated based on known isotopic masses and is presented as an example of expected HRMS results.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, fragmentation is expected to occur at the labile bonds of the carbamate linkage.

A common fragmentation pathway for N-aryl carbamates involves the loss of the ethoxycarbonyl group or related fragments. Based on general fragmentation mechanisms observed for carbamates and nitroaromatic compounds, the following pathways can be proposed nih.govresearchgate.net:

Loss of Ethanol (B145695) (C2H5OH): A primary fragmentation could involve the neutral loss of ethanol (46 Da) to form a 2-chloro-5-nitrophenyl isocyanate radical cation.

Cleavage of the Carbamate Ester: Fission of the C(O)-O bond can lead to the loss of an ethoxy radical (•OC2H5, 45 Da), followed by the loss of carbon monoxide (CO, 28 Da).

Formation of 2-chloro-5-nitroaniline (B146338): A significant fragmentation pathway often involves the rearrangement and cleavage to form the corresponding aniline (B41778) derivative. This would result in a protonated 2-chloro-5-nitroaniline ion at m/z 173/175.

Loss of the Nitro Group: Fragmentation can also be initiated by the loss of a nitro group (NO2, 46 Da) or nitric oxide (NO, 30 Da).

Table 2: Plausible MS/MS Fragments of this compound

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment m/z
245/247 [C7H4ClN2O3]+ C2H4 217/219
245/247 [C7H5ClN2O2]+ C2H5OH 199/201
245/247 [C6H5ClN2O2]+ C3H4O2 173/175
245/247 [C9H9ClO2]+ NO2 199/201

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H), are instrumental for confirming fragmentation mechanisms. By observing the mass shifts in the resulting fragments, the exact origin of each atom within the fragment can be traced.

For this compound, several labeling strategies could provide mechanistic clarity:

¹⁸O-labeling of the carbonyl oxygen would confirm its retention or loss in various fragments. For instance, if the fragment at m/z 173/175 (corresponding to 2-chloro-5-nitroaniline) does not show a mass shift, it would confirm the loss of the entire ethoxycarbonyl group.

¹³C-labeling of the ethyl group would help differentiate fragmentation pathways involving the ethoxy portion of the molecule.

¹⁵N-labeling of the carbamate nitrogen would definitively track its path during fragmentation, confirming its presence in aniline-related fragments.

As of now, specific isotopic labeling studies for this compound are not available in published literature. However, this methodology remains a critical tool for detailed mechanistic elucidation in mass spectrometry nih.gov.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. It also reveals details of the crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces.

While a specific crystal structure determination for this compound is not publicly documented, data from closely related structures, such as 2-chloro-5-nitroaniline and other nitrophenylcarbamates, can provide valuable insights into the expected structural parameters researchgate.netmdpi.com.

For instance, the crystal structure of 2-chloro-5-nitroaniline was solved in the monoclinic space group P21/c mdpi.com. It is plausible that this compound would crystallize in a similar centrosymmetric space group.

Key structural features that would be determined include:

Molecular Conformation: The dihedral angle between the phenyl ring and the carbamate group would be precisely measured, quantifying the degree of twisting caused by the ortho-chloro substituent.

Bond Lengths and Angles: Any distortions in the geometry of the phenyl ring due to the electron-withdrawing nitro and chloro groups would be evident. The C-N and C=O bond lengths of the carbamate group would confirm the degree of resonance.

Intermolecular Interactions: The analysis would unambiguously identify the hydrogen bonding network, detailing the donor-acceptor distances and angles, and confirming the formation of dimers, chains, or more complex three-dimensional networks.

Table 3: Expected Crystallographic Parameters for this compound (Based on Analogs)

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P21/c, P-1, Pbca)
C(aryl)-Cl Bond Length ~1.74 Å
C(aryl)-N(nitro) Bond Length ~1.47 Å
N(carbamate)-C(O) Bond Length ~1.35 Å
C=O Bond Length ~1.22 Å

These values are estimations based on data from analogous structures reported in the literature.

An extensive review of scientific literature and chemical databases indicates a lack of publicly available experimental data on the advanced structural and spectroscopic characterization of this compound. As a result, a detailed article focusing on the crystal packing, intermolecular interactions, polymorphism, and powder X-ray diffraction of this specific compound cannot be generated at this time.

The requested sections require specific data obtained from analytical techniques such as single-crystal X-ray diffraction and powder X-ray diffraction (PXRD). This type of information is foundational for a detailed discussion of a compound's solid-state properties.

For context, a typical investigation into these areas would involve:

Crystal Packing, Intermolecular Interactions, and Supramolecular Chemistry: This would necessitate the determination of the crystal structure, which reveals the arrangement of molecules in the solid state. Analysis of this data would identify intermolecular forces like hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the supramolecular architecture.

Polymorphism and Co-crystallization Studies: This research area explores the ability of a compound to exist in multiple crystalline forms (polymorphs) or to crystallize with other molecules (co-crystals). Such studies are crucial for understanding the physical properties of a substance.

Powder X-ray Diffraction (PXRD) for Bulk Phase Characterization: PXRD is a key technique used to identify crystalline phases, assess the purity of a bulk sample, and can be used to distinguish between different polymorphs.

Without published research on this compound that includes these analyses, any attempt to create the requested content would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from its electronic structure. These methods solve the Schrödinger equation for the given system, providing detailed information about energy, geometry, and various other molecular properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.

Electronic Structure and Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a molecule like ethyl (2-chloro-5-nitrophenyl)carbamate, DFT methods, such as B3LYP with a basis set like 6-311G(d,p), would be used to find the equilibrium geometry by minimizing the energy of the system. researchgate.net These calculations yield important structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a study on a similar compound, phenyl N-(5-chloro-2-nitrophenyl)carbamate, X-ray diffraction, a method whose results are often compared with DFT-optimized geometries, was used to determine the precise arrangement of atoms in the crystal lattice. nih.gov Such studies reveal the planarity of the phenyl rings and the orientation of the carbamate (B1207046) and nitro groups. nih.gov

Reactivity Prediction: DFT is also a key tool for predicting the chemical reactivity of a molecule. By calculating various electronic descriptors, one can infer how the molecule will interact with other chemical species. These descriptors are derived from the electronic structure and provide a quantitative measure of reactivity. For example, studies on related nitroaromatic compounds use DFT to calculate parameters that shed light on their chemical behavior. nih.gov

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Identifying Reactive Sites: In a typical MEP map, regions of negative electrostatic potential (usually colored in shades of red) are indicative of electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carbamate groups, indicating these as sites for electrophilic interaction. nih.gov The hydrogen atom of the N-H group in the carbamate linker would be expected to show a region of positive potential, making it a potential hydrogen bond donor site. nih.gov Studies on similar molecules, like 2-amino-5-chloro benzophenone, utilize MEP analysis to identify such reactive regions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gaps and Reactivity: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In computational studies of related nitro-containing aromatic compounds, the HOMO-LUMO gap is consistently calculated to assess reactivity. For instance, in a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO analysis revealed insights into the molecule's stability and charge transfer characteristics. researchgate.netmaterialsciencejournal.org For this compound, the electron-withdrawing nature of the nitro and chloro groups would be expected to influence the energies of the frontier orbitals and thus its reactivity.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelated to the ionization potential and electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelated to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap implies higher reactivity. mdpi.com

This table provides a general overview of the parameters obtained from FMO analysis. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and flexibility of a molecule in different environments.

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule behaves in different phases, such as in solution or in the solid state. The flexibility of the ethyl carbamate side chain and its orientation relative to the substituted phenyl ring are key aspects that can be investigated. While specific MD simulation data for the title compound is not present in the provided search results, studies on similar molecules demonstrate the utility of this technique for analyzing the stability of ligand-protein complexes and understanding conformational changes. researchgate.netmanipal.edu

Simulation AspectInformation GainedRelevance
Conformational Sampling Identification of low-energy conformations and rotational barriers around single bonds.Understanding the molecule's shape and how it might interact with biological targets.
Solvent Effects Analysis of how the solvent influences the molecule's conformation and dynamics.Predicting behavior in aqueous or organic environments.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures, indicating conformational stability over time.Assessing the stability of a particular conformation during the simulation. researchgate.net

This table illustrates the type of information that can be obtained from MD simulations. The application of these methods would provide valuable insights into the dynamic behavior of this compound.

Solvent Effects on Molecular Conformation and Interactions

The conformation of carbamates, including this compound, is significantly influenced by the surrounding solvent environment. The carbamate group (–NH–C(=O)–O–) can exist in two primary planar conformations: syn and anti, which are defined by the dihedral angle of the atoms around the C–N bond. nih.gov While the anti rotamer is often favored due to steric and electrostatic reasons, the energy difference between the two can be small, leading to the presence of both isomers in solution. nih.gov

Computational models can simulate the effect of solvents using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation. These models demonstrate that solvents influence the conformational equilibrium of carbamates. nih.gov For instance, polar solvents can stabilize more polar conformers through dipole-dipole interactions and hydrogen bonding. The carbamate's NH group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, leading to specific interactions with protic solvents that can alter the conformational landscape. acs.org The electronegativity and steric bulk of substituents on the phenyl ring and the ethyl group also play a crucial role in determining the preferred conformation in different media. nih.gov

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound.

Theoretical NMR Chemical Shifts and Coupling Constants

Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR parameters. For this compound, this process would begin with the optimization of its molecular geometry, typically using a functional like B3LYP with an appropriate basis set. Following optimization, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated using methods such as Gauge-Independent Atomic Orbital (GIAO).

The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov The final predicted chemical shifts are often Boltzmann-averaged over several low-energy conformers to provide a more accurate representation of the molecule's behavior in a dynamic state. nih.gov To improve the correlation between theoretical and experimental data, a linear regression analysis is frequently applied, where calculated shifts are plotted against experimental values to correct for systematic errors. nih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (Note: This table is a hypothetical representation for this compound, based on standard computational methodologies.)

Atom PositionCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Deviation (ppm)
C=O153.5152.8+0.7
C1 (C-Cl)129.8129.2+0.6
C2 (C-N)141.2140.5+0.7
C3125.1124.6+0.5
C4122.9122.5+0.4
C5 (C-NO₂)148.0147.3+0.7
C6118.4117.9+0.5
O-CH₂62.361.8+0.5
CH₃14.714.3+0.4

Computed Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, can be effectively modeled using computational methods. Similar to NMR predictions, the process starts with a geometry optimization of the molecule. Subsequently, harmonic vibrational frequencies are calculated at the same level of theory, such as B3LYP/6-311++G(d,p). jocpr.com

These calculations provide a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their infrared and Raman intensities. It is a known issue that theoretical harmonic frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity. jocpr.com To account for this, the calculated frequencies are typically scaled using empirical scaling factors, which improves the agreement with experimental spectra. A detailed analysis of the computed vibrational modes allows for the unambiguous assignment of the bands observed in the experimental FT-IR and FT-Raman spectra. jocpr.com For this compound, key vibrational modes would include the N-H stretch, C=O stretch, aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Table 2: Illustrative Computed Vibrational Frequencies for Key Functional Groups (Note: This table is a hypothetical representation for this compound, based on standard computational methodologies.)

Vibrational ModeComputed Frequency (cm⁻¹) (Scaled)Expected IR Intensity
N-H Stretch3350Medium
C-H Stretch (Aromatic)3100 - 3000Weak
C-H Stretch (Aliphatic)2980 - 2870Medium
C=O Stretch1735Strong
NO₂ Asymmetric Stretch1525Very Strong
C-N Stretch1420Medium
NO₂ Symmetric Stretch1345Strong
C-O Stretch1220Strong
C-Cl Stretch740Medium

Reaction Pathway Modeling and Energy Landscape Analysis

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally.

Transition State Localization and Activation Energy Calculation

For any chemical transformation involving this compound, such as its synthesis via carbonylation of an aromatic nitro compound or its hydrolysis, theoretical methods can be used to model the reaction mechanism. nih.gov The key to this is the localization of the transition state (TS) structure, which represents the highest energy point along the minimum energy path between reactants and products. A TS is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational spectrum. udemedellin.edu.co

Once the structures of the reactants and the transition state have been optimized, the activation energy (Ea) for the reaction can be calculated as the difference in their electronic energies, often corrected for zero-point vibrational energy. This calculated activation energy is a critical parameter for understanding the kinetics of the reaction. For example, in a potential elimination reaction, a six-membered cyclic transition state might be involved. udemedellin.edu.co

Reaction Coordinate Diagrams for Key Chemical Transformations

To fully map a chemical reaction, an Intrinsic Reaction Coordinate (IRC) calculation is performed. udemedellin.edu.co Starting from the located transition state structure, the IRC calculation follows the path of steepest descent downhill to the reactants on one side and to the products on the other. This confirms that the identified transition state correctly connects the desired reactants and products. udemedellin.edu.co

The energy profile along the IRC is then used to construct a reaction coordinate diagram. This diagram plots the potential energy against the reaction coordinate (a measure of progress along the reaction pathway). It provides a visual representation of the reaction's energy landscape, showing the relative energies of the reactants, products, any intermediates, and the transition states that separate them. Such diagrams are invaluable for comparing different possible reaction pathways and understanding the energetic feasibility of key chemical transformations involving this compound.

Chemical Reactivity, Transformation, and Derivatization

Hydrolytic Stability and Degradation Pathways

The stability of the carbamate (B1207046) ester linkage is highly dependent on the pH of the medium and exposure to energy sources like light and heat.

The hydrolysis of carbamates, analogous to carboxylic acid esters, can proceed via acid- or base-catalyzed pathways, ultimately leading to the cleavage of the carbamate bond.

In acidic media , the hydrolysis proceeds via an acid-catalyzed acyl substitution (AAC2) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates ethanol (B145695). The resulting protonated carbamic acid then loses a proton and subsequently decarboxylates to give the final product, 2-chloro-5-nitroaniline (B146338), while regenerating the acid catalyst. libretexts.orgyoutube.com For many esters, the acid-catalyzed process is an equilibrium, but the instability of the intermediate carbamic acid drives the reaction toward the products. chemistrysteps.com

Condition Mechanism Key Steps Products
Basic BAC21. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Elimination of ethoxide (⁻OEt). 4. Decarboxylation of intermediate carbamic acid.2-Chloro-5-nitroaniline, Ethanol, Carbonate (from CO₂)
Acidic AAC21. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Formation of tetrahedral intermediate. 4. Elimination of ethanol. 5. Decarboxylation of carbamic acid.2-Chloro-5-nitroaniline, Ethanol, Carbon dioxide

While specific photolytic studies on ethyl (2-chloro-5-nitrophenyl)carbamate are not extensively documented, the behavior of related nitroaromatic compounds provides a strong basis for predicting its photochemical fate. The presence of a nitrobenzyl-type system suggests susceptibility to light-induced degradation. nih.gov

The process is typically initiated by the absorption of UV light (e.g., 254 nm or 300 nm), which excites the molecule to its first excited singlet state (S₁). nih.gov This is followed by intersystem crossing to a more stable and reactive triplet state (T₁). nih.gov For nitrobenzyl compounds, the degradation mechanism is often pH-dependent. In alkaline conditions, deprotonation of the carbamate nitrogen can occur, enhancing the rate of degradation. nih.gov The excited state can undergo various reactions, including intramolecular hydrogen abstraction or photo-retro-aldol-type reactions, leading to the cleavage of the benzylic C-N bond. nih.gov

Potential photoproducts would likely arise from the cleavage of the N-C(phenyl) bond and subsequent reactions of the resulting radicals or ions. This could lead to the formation of 2-chloro-5-nitrophenol (B15424) and other complex degradation products.

Nucleophilic and Electrophilic Reactivity Studies

The electronic properties of the substituted phenyl ring and the carbamate group create distinct sites for nucleophilic attack.

The primary site for nucleophilic attack on the carbamate moiety is the electrophilic carbonyl carbon. As discussed in the hydrolysis section (5.1.1), nucleophiles like hydroxide (B78521) or water readily attack this position, leading to cleavage of the acyl-oxygen bond. Other strong nucleophiles can also react at this site. For instance, reaction with amines (ammonolysis) or alkoxides (transesterification) could lead to the formation of corresponding ureas or different carbamates, respectively. Under forcing acidic or basic conditions, the intermediate carbamic acid can undergo decarboxylation, which is a key transformation of this functional group. smolecule.com

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group, located para to the chlorine atom, significantly lowers the electron density of the ring and stabilizes the intermediate formed during nucleophilic attack. This makes the chlorine atom a good leaving group in an SNAr context.

The mechanism involves the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine (C-2). This is the rate-determining step and results in the formation of a resonance-stabilized anionic σ-complex, often called a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. In the final, rapid step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

General SNAr Reaction:

Step 1 (Slow): Nu⁻ + this compound → Meisenheimer Complex

Step 2 (Fast): Meisenheimer Complex → Ethyl (2-nucleophile-5-nitrophenyl)carbamate + Cl⁻

A wide variety of nucleophiles, such as alkoxides (e.g., methoxide, ethoxide), amines (e.g., piperidine, aniline), and thiolates, can displace the chloro substituent under relatively mild conditions. researchgate.netrsc.org

Synthesis of Novel Derivatives and Analogues

The ethyl carbamate functionality offers several avenues for modification to generate analogues with different properties. The primary transformations involve the cleavage or substitution of the ethoxy group.

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by either acid or base. organic-chemistry.org In base-catalyzed transesterification, an alkoxide (e.g., sodium methoxide) attacks the carbamate carbonyl, leading to a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.com The reaction is an equilibrium, which can be driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com Kinetic studies on O-methyl-N-aryl carbamates show that electron-withdrawing substituents on the phenyl ring, such as the chloro and nitro groups present in the title compound, facilitate the reaction. rsc.org

Hydrolysis and Re-esterification: The carbamate can be hydrolyzed, typically under basic conditions, to the corresponding carbamic acid, which is unstable and decarboxylates to form 2-chloro-5-nitroaniline. researchgate.netnih.gov The hydrolysis of aryl carbamates is often base-catalyzed and can proceed through an E1cB elimination mechanism, which involves the formation of a reactive isocyanate intermediate. researchgate.netresearchgate.net Following hydrolysis and isolation of the resulting aniline (B41778), it can be re-acylated with a different chloroformate (e.g., methyl chloroformate, benzyl (B1604629) chloroformate) to yield a new carbamate derivative.

The substituents on the phenyl ring provide distinct handles for chemical modification.

Nitro Group: As detailed in section 5.2.3, the primary derivatization of the nitro group is its reduction to an amine. This fundamental transformation dramatically alters the electronic properties of the ring and provides a nucleophilic site for further reactions.

Chloro Group: The chloro substituent is generally less reactive than the nitro group. Its derivatization typically requires nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). libretexts.orgopenstax.orglibretexts.org In this compound, the nitro group is in the meta position relative to the chlorine. This positioning does not allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, the key intermediate in the SNAr mechanism. libretexts.orgopenstax.org Consequently, the chloro group in this specific isomer is considerably less reactive towards nucleophiles than it would be in the 2-chloro-4-nitro or 4-chloro-2-nitro isomers. However, under forcing conditions or with highly nucleophilic reagents, substitution may be achieved. For example, reactions of similar 4-chloro-3-nitroaniline (B51477) structures with other anilines have been reported. researchgate.net

The true synthetic power of this compound is realized after the reduction of its nitro group. The resulting product, ethyl (5-amino-2-chlorophenyl)carbamate, is an ortho-phenylenediamine analogue. Ortho-phenylenediamines are classic precursors for the synthesis of a wide variety of fused heterocyclic systems.

Benzimidazole (B57391) Synthesis: One of the most common applications is the synthesis of benzimidazoles. This can be achieved through the condensation of the diamine derivative with various carbonyl-containing compounds. jyoungpharm.orgijariie.commdpi.com

With aldehydes : Condensation with an aldehyde, often under oxidative conditions or in the presence of a Lewis or Brønsted acid catalyst (e.g., TiCl₃OTf, TsOH), yields 2-substituted benzimidazoles. rsc.org

With carboxylic acids : Direct condensation with carboxylic acids at high temperatures (the Phillips method) is a traditional and effective route. ijariie.com

With other carbonyl derivatives : Reagents like orthoesters or nitriles can also be used to form the benzimidazole ring. jyoungpharm.org

Quinoxaline Synthesis: Another important class of heterocycles accessible from the diamine intermediate are quinoxalines. These are formed by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal). nih.govencyclopedia.pubnih.govpharmacyinfoline.com The reaction is often carried out in solvents like ethanol or acetic acid and can be catalyzed by various reagents, including iodine or metal triflates, sometimes under mild, room-temperature conditions. encyclopedia.pubresearchgate.net

Applications as a Precursor in Complex Organic Synthesis

The chemical transformations described above establish this compound as a versatile building block for constructing more complex molecular architectures. Its ability to be converted into a substituted ortho-phenylenediamine derivative makes it a valuable precursor for creating libraries of heterocyclic compounds for screening purposes. jyoungpharm.org The presence of the chlorine atom and the carbamate group provides additional points for diversification either before or after the formation of the heterocyclic core.

The substituted aniline scaffold provided by this compound is a key structural motif in several modern pharmaceutical agents, particularly in the area of oncology. While direct synthesis pathways starting from this exact compound are not always published, its derivatives are crucial intermediates for potent kinase inhibitors.

BRAF Kinase Inhibitors: Several inhibitors of the BRAF kinase, which is mutated in many melanomas, utilize a substituted chloro- or fluoro-aniline core.

Vemurafenib (PLX4032): The synthesis of this groundbreaking melanoma drug and its close analogue PLX4720 involves building upon a substituted chloroaniline scaffold. sandiego.edunih.govnih.gov The core structure is essential for binding to the active site of the BRAFV600E mutant kinase. nih.gov

Dabrafenib: The synthesis of Dabrafenib, another BRAF inhibitor, also relies on complex, multi-step pathways that employ substituted fluoro- and chloro-aniline building blocks. chemicalbook.comresearchgate.net The preparation of key intermediates often involves coupling reactions on a pre-functionalized aniline ring, a structure readily accessible from precursors like this compound. derpharmachemica.comderpharmachemica.com

The utility of this compound lies in its ability to provide a specific substitution pattern on an aromatic ring—a nucleophilic amino group (from the reduced nitro group) and an electrophilic carbon (at the chloro position)—which is a common requirement for the convergent synthesis of complex drug molecules.

Advanced Analytical Methodologies for Research and Development

Chromatographic Method Development for Purity and Impurity Profiling

Chromatographic methods are the cornerstone of quality control and research, providing the means to separate complex mixtures into their individual components. For ethyl (2-chloro-5-nitrophenyl)carbamate, the development of robust chromatographic methods is essential for ensuring its quality and understanding its chemical behavior.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and impurity profiling of non-volatile and thermally labile compounds like this compound. The development of a stability-indicating HPLC method is critical for separating the main component from any process-related impurities or degradation products.

A typical reversed-phase HPLC method can be developed using a C18 column, which is effective for separating moderately polar compounds. epa.govmtc-usa.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govthermofisher.com Gradient elution is generally preferred to achieve optimal separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector, as the nitroaromatic and carbamate (B1207046) chromophores in the molecule allow for strong absorbance at specific wavelengths, typically around 254 nm. mtc-usa.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. thermofisher.com This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Hypothetical HPLC Method Parameters and Validation Summary for this compound

ParameterCondition/Value
Chromatographic Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.05 M Potassium Phosphate Monobasic (pH 3.0)
Mobile Phase BAcetonitrile
Gradient0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Validation Parameters
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)< 2.0%
LOD0.01 µg/mL
LOQ0.03 µg/mL

Gas Chromatography (GC) for Volatile Species and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It can be employed to monitor the presence of volatile starting materials, solvents, or by-products in the synthesis of this compound. For instance, the presence of residual ethyl chloroformate or 2-chloro-5-nitroaniline (B146338) could be monitored.

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). epa.gov A flame ionization detector (FID) is often used for general-purpose analysis due to its robustness and wide linear range. For enhanced sensitivity and selectivity towards nitro-containing compounds, a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD) can be utilized. epa.gov

Table 2: Hypothetical GC Conditions for the Analysis of Volatile Impurities in this compound Synthesis

ParameterCondition
Chromatographic Conditions
ColumnDB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, 1.2 mL/min
Inlet Temperature250 °C
Injection ModeSplit (50:1)
Oven Program60 °C (2 min), ramp at 15 °C/min to 280 °C, hold for 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

The structure of this compound is achiral, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, chiral separations using techniques like Supercritical Fluid Chromatography (SFC) would not be applicable for the final compound itself. However, if any chiral starting materials or catalysts were used in its synthesis, SFC could be a valuable tool for assessing their enantiomeric purity. SFC is known for its fast and efficient separations of chiral compounds, often providing advantages over HPLC in terms of speed and reduced solvent consumption. unc.edu

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a wealth of structural information, making them indispensable for the in-depth characterization of chemical compounds and their related substances.

LC-MS/MS for Degradation Product and Metabolite Identification (Chemical/Environmental Degradation)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used to identify and quantify compounds in complex mixtures. It is particularly valuable for studying the degradation of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) as part of forced degradation studies.

The compound is first separated by HPLC, and the eluent is introduced into the mass spectrometer. The parent molecule is ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected and fragmented. The fragmentation pattern provides valuable structural information that aids in the identification of unknown degradation products. Common fragmentation pathways for carbamates include the loss of the ethoxycarbonyl group and cleavage of the carbamate bond. nih.govresearchgate.net

Table 3: Hypothetical LC-MS/MS Parameters and Expected Fragments for this compound

ParameterCondition/Value
LC Conditions As per HPLC method in 6.1.1
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temperature350 °C
MS/MS Fragmentation
Precursor Ion (Positive) [M+H]⁺m/z 245/247 (Cl isotope pattern)
Product Ions (Positive)Fragments corresponding to loss of C₂H₅OH, CO₂, and the entire ethyl carbamate side chain.
Precursor Ion (Negative) [M-H]⁻m/z 243/245 (Cl isotope pattern)
Product Ions (Negative)Fragments resulting from the cleavage of the carbamate linkage.

GC-MS for Volatile Organic Compound Analysis in Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This technique is ideal for the analysis of volatile and semi-volatile organic compounds in reaction mixtures from the synthesis of this compound. It can be used to identify starting materials, solvents, by-products, and potential degradation products that are amenable to GC. researchgate.net

Electron ionization (EI) is the most common ionization technique in GC-MS, which generates a reproducible fragmentation pattern that can be compared against spectral libraries (e.g., NIST) for compound identification. thermofisher.com For instance, the mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of ethoxy, ethyl, and nitro groups.

Table 4: Hypothetical GC-MS Parameters for the Analysis of this compound and Related Volatiles

ParameterCondition
GC Conditions As per GC method in 6.1.2
MS Conditions
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Source Temperature230 °C
Quadrupole Temperature150 °C

Quantitative Spectroscopic Methods

Quantitative spectroscopic methods are essential for determining the concentration of this compound in solutions and for monitoring the kinetics of its reactions.

UV-Visible (UV-Vis) spectrophotometry is a robust, simple, and widely accessible technique for the quantitative analysis of compounds that possess chromophores. Given the nitro- and chloro-substituted aromatic ring in this compound, this compound and its potential breakdown products are expected to be UV-active.

A key application of UV-Vis spectrophotometry is in monitoring the hydrolysis of the carbamate functional group. Studies on analogous compounds, such as 4-nitrophenyl carbamates, have demonstrated that the hydrolysis reaction can be conveniently tracked by monitoring the release of the corresponding nitrophenolate ion, which exhibits a strong absorbance at a specific wavelength under basic conditions. nih.gov Similarly, the hydrolysis of this compound would release 2-chloro-5-nitroaniline. This product has a distinct UV-Vis absorption spectrum, and its formation can be quantified over time to determine the reaction rate. The absorbance maximum for 2-chloro-5-nitroaniline is typically observed in the range of 380-410 nm, shifting with solvent and pH.

A hypothetical study monitoring the base-catalyzed hydrolysis of this compound could yield data as presented in the table below. By measuring the increase in absorbance at the λmax of the 2-chloro-5-nitroaniline product, the concentration of the product can be calculated using the Beer-Lambert law, and from this, the rate of the parent compound's disappearance can be inferred.

Table 1: Hypothetical Data for Monitoring the Hydrolysis of this compound by UV-Vis Spectrophotometry
Time (minutes)Absorbance at λmax of 2-chloro-5-nitroanilineConcentration of Product (µM)Percentage Hydrolysis (%)
00.0100.50.5
50.1507.57.5
100.28014.014.0
200.49024.524.5
300.65032.532.5
600.98049.049.0

Chemiluminescence is the emission of light as a result of a chemical reaction. nih.gov This highly sensitive technique can be employed to study the reactivity of this compound, particularly its interactions with reactive oxygen species (ROS) or other reactive intermediates. researchgate.netresearchgate.net

A hypothetical chemiluminescence assay could be designed to investigate the reactivity of the compound towards superoxide (B77818) anion radicals (O₂⁻). The assay could utilize a known chemiluminescent probe, such as luminol, whose light emission is enhanced in the presence of superoxide. nih.gov The introduction of this compound into this system could lead to a quenching of the chemiluminescence if the compound scavenges the superoxide radicals or otherwise interferes with the light-producing reaction pathway. The degree of quenching would be proportional to the reactivity of the carbamate towards the specific ROS.

The results of such a study could be tabulated to compare the reactivity of this compound with other related compounds or under different experimental conditions.

Table 2: Hypothetical Data from a Chemiluminescence Assay Studying the Reactivity of this compound with Superoxide Anion Radicals
Compound Added (at 10 µM)Peak Chemiluminescence Intensity (Relative Light Units)Percentage Quenching (%)
Control (No addition)850,0000
This compound620,50027
Nitrobenzene (B124822)799,0006
2-Chloro-5-nitroaniline552,50035

Electroanalytical Chemistry for Redox Property Characterization

Electroanalytical techniques, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of electroactive molecules like this compound. The presence of the nitro group, a well-known electroactive functionality, makes this compound an ideal candidate for electrochemical studies. iiste.orgnih.gov

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For nitroaromatic compounds, the reduction of the nitro group (NO₂) typically proceeds in a stepwise manner. In aprotic media, a one-electron reduction often leads to the formation of a stable or quasi-stable radical anion (R-NO₂⁻). uchile.cl Subsequent reduction steps can lead to the formation of the nitroso, hydroxylamine, and ultimately the amine derivative. iiste.org

By performing cyclic voltammetry on this compound, key electrochemical parameters can be determined:

Reduction Potential (Ep,c): The potential at which the nitro group is reduced. This value provides insight into the ease of reduction and is influenced by the electronic effects of the other substituents on the aromatic ring (the chloro and carbamate groups).

Reversibility: The stability of the generated radical anion can be assessed by the presence of a corresponding oxidation peak on the reverse scan. A reversible or quasi-reversible couple indicates a relatively stable radical intermediate. aascit.org

Diffusion Coefficient: The relationship between the peak current and the scan rate can be used to calculate the diffusion coefficient of the molecule in the specific solvent-electrolyte system.

The influence of substituents and pH on the reduction potential of nitrobenzene derivatives has been well-documented. iiste.orgnih.gov The electron-withdrawing nature of the chloro group and the carbamate moiety is expected to influence the reduction potential of the nitro group in the target molecule.

Table 3: Hypothetical Electrochemical Data for this compound and Related Compounds from Cyclic Voltammetry
CompoundCathodic Peak Potential (Ep,c vs. Ag/AgCl)Anodic Peak Potential (Ep,a vs. Ag/AgCl)Peak Separation (ΔEp)Reversibility
Nitrobenzene-1.10 V-1.03 V70 mVQuasi-reversible
1-Chloro-4-nitrobenzene (B41953)-1.02 V-0.95 V70 mVQuasi-reversible
This compound-0.98 V-0.91 V70 mVQuasi-reversible

Emerging Research Directions and Challenges

Development of Sustainable and Atom-Economical Synthetic Approaches

Traditional synthesis routes for carbamates often rely on hazardous reagents like phosgene (B1210022) and its derivatives, such as p-nitrophenyl chloroformate. acs.orgnih.gov These methods, while effective, generate significant waste and pose safety concerns, running counter to the principles of green chemistry. um-palembang.ac.id A primary research goal is the development of more sustainable and atom-economical alternatives.

Exploration of Unique Reactivity under Extreme Conditions (e.g., High Pressure, Flow Chemistry)

Investigating the reactivity of ethyl (2-chloro-5-nitrophenyl)carbamate under non-traditional conditions opens doors to novel transformations and process optimization. High-pressure conditions, for instance, can influence reaction equilibria and rates, potentially enabling syntheses that are inefficient at atmospheric pressure.

Flow chemistry, a paradigm shift from traditional batch processing, offers numerous advantages for fine chemical synthesis. frontiersin.orgacs.org By conducting reactions in continuous-flow systems, researchers can achieve superior control over reaction parameters like temperature and mixing, leading to improved yields and safety. nih.gov This is particularly relevant for handling potentially hazardous intermediates or managing highly exothermic reactions. researchgate.netd-nb.info The application of flow chemistry could enable safer nitration and carbamate (B1207046) formation steps, which are often challenging to control on a larger scale. acs.org Furthermore, flow systems facilitate the integration of reaction and purification steps, streamlining the manufacturing process. nih.govunimi.it

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Beyond compound design, ML models are being developed to predict a wide range of molecular and material properties. upf.edumdpi.com For this compound, this could involve predicting its nonlinear optical response, polymerizability, or biological interactions based on its structural features. Techniques like Δ²-learning combine low-cost quantum chemistry calculations with ML to predict high-level reaction properties with remarkable accuracy and speed. rsc.orgnih.gov This synergy of AI and chemistry accelerates the discovery of new materials and the optimization of chemical reactions, reducing the need for extensive, time-consuming experimental work. nih.gov

TechnologyApplication in Carbamate ResearchPotential Impact
Generative AI Design of novel carbamate-based molecules with specific functionalities. nih.govAccelerated discovery of new materials and therapeutic agents.
Predictive ML Forecasting physical, chemical, and biological properties. upf.edumdpi.comReduced experimental costs and faster screening of candidates.
Process Simulation Optimization of reaction conditions in flow chemistry setups. altlaboratories.comEnhanced yield, safety, and efficiency in chemical synthesis.

Challenges in Scale-Up and Process Intensification for Research Quantities

Transitioning a synthetic route from the laboratory bench to a larger, pilot scale—even for research quantities—presents significant challenges. This concept, known as process intensification, aims to make chemical manufacturing smaller, safer, and more efficient. altlaboratories.commdpi.com

Key hurdles for a molecule like this compound include:

Thermal Management: Nitration and other functionalization reactions are often highly exothermic. Maintaining precise temperature control in larger reactors is crucial to prevent side reactions and ensure safety. Flow reactors offer a significant advantage here due to their high surface-area-to-volume ratio. d-nb.info

Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more difficult at larger scales, which can impact reaction rates and product purity. acs.org

Purification: The low solubility of highly substituted aromatic compounds can complicate purification, potentially requiring specialized techniques to remove impurities effectively.

Handling of Hazardous Materials: Scaling up reactions may involve larger quantities of hazardous reagents or intermediates, necessitating robust safety protocols and specialized equipment. acs.org

Microreactors and other continuous-flow devices are key technologies in addressing these scale-up issues, allowing for a "numbering-up" approach (using multiple small reactors in parallel) rather than traditional scaling-up. acs.orgresearchgate.net

Potential as Molecular Probes in Chemical Biology (Focus on Molecular Mechanism, not Clinical Efficacy)

The nitrophenyl carbamate moiety has shown significant promise as a functional group in the design of molecular probes for studying biological systems. A key application is its use as a base-labile protecting group that allows for real-time spectroscopic monitoring of chemical reactions. emerginginvestigators.org

The underlying mechanism involves the cleavage of the carbamate bond under mild basic conditions, which releases the 4-nitrophenolate ion. emerginginvestigators.org This anion exhibits a distinct yellow color and strong absorbance around 410 nm, providing a clear optical readout that can be quantified using UV-vis spectrophotometry. emerginginvestigators.orgresearchgate.net This property allows researchers to precisely track the kinetics of deprotection or other cleavage events in real-time, offering insights into reaction mechanisms without focusing on therapeutic outcomes. emerginginvestigators.orgacs.orgacs.org

Advanced Applications in Materials Science (e.g., NLOphores, Polymer Monomers)

The electronic structure of this compound makes it an intriguing candidate for advanced materials. The molecule possesses an electron-donating carbamate group and an electron-withdrawing nitro group on an aromatic ring, a classic "push-pull" architecture. This design is a prerequisite for second-order nonlinear optical (NLO) activity, which is crucial for applications like second-harmonic generation (SHG) in optoelectronic devices. rsc.orgmdpi.com Research in this area focuses on synthesizing and crystallizing such molecules in a non-centrosymmetric fashion to maximize their NLO properties. rsc.org

Furthermore, the carbamate functional group itself is the backbone of polyurethanes, one of the most versatile classes of polymers. wikipedia.org As a monomer, a molecule like this compound could be incorporated into sequence-defined polymers. nih.govchemrxiv.orgacs.org The specific substituents on the aromatic ring would allow for fine-tuning of the polymer's properties, such as rigidity, thermal stability, and optical characteristics, paving the way for the design of new functional materials. nih.govnih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science

The synergy between experimental organic chemistry and computational science is a powerful driver of modern chemical research. For this compound, computational tools like Density Functional Theory (DFT) are invaluable for understanding its fundamental properties. acs.org

DFT calculations can elucidate the molecule's electronic structure, predict its conformational preferences, and rationalize its reactivity. nih.govacs.org For example, computational studies have been used to explain the differences in hydrolysis rates between nitrophenyl carbonates and carbamates by analyzing the charge distribution around the carbonyl carbon. emerginginvestigators.org This predictive power allows researchers to design better experiments, interpret complex results, and screen hypothetical molecules for desired properties before committing to their synthesis in the lab.

Q & A

Q. What are the recommended synthetic routes for ethyl (2-chloro-5-nitrophenyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with nitro-substituted aniline derivatives. A catalyst-free approach using aqueous ethanol as a solvent has been reported for analogous carbamates, which minimizes byproducts and simplifies purification . Key steps include:
  • Nitro-group activation : Reacting 2-chloro-5-nitroaniline with ethyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions.
  • Solvent optimization : Ethanol-water mixtures (7:3 v/v) improve yield by balancing solubility and reaction kinetics .
  • Temperature control : Maintaining 0–5°C during carbamate formation prevents side reactions like hydrolysis.
    Characterization via TLC and HPLC is critical for monitoring intermediate purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:
  • 1H/13C NMR : Identifies aromatic proton environments (e.g., nitro and chloro substituents). For example, nitro groups deshield adjacent protons, appearing as doublets near δ 8.2–8.5 ppm .
  • HRMS : Confirms molecular ion peaks ([M+H]+) with accuracy <5 ppm. For ethyl carbamates, expect fragments corresponding to loss of the ethyl group (m/z ~–29) .
  • IR spectroscopy : Strong absorbance at ~1700 cm⁻¹ confirms the carbamate carbonyl group .
    X-ray crystallography (as in ) resolves structural ambiguities, such as rotational isomerism around the carbamate linkage.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties:
  • Electrophilic sites : The nitro group’s electron-withdrawing effect increases carbamate carbonyl electrophilicity, enhancing nucleophilic attack susceptibility .
  • Solvent effects : PCM models simulate polar protic solvents (e.g., ethanol) to predict solvation energies and reaction pathways .
    Molecular docking (AutoDock Vina) screens for enzyme inhibition potential. For example, nitroaromatic compounds often target nitroreductases or cytochrome P450 isoforms .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or structural analogs being misattributed. Mitigation strategies include:
  • Standardized bioassays : Use WHO-recommended protocols (e.g., microdilution for antimicrobial testing) to ensure reproducibility .
  • Meta-analysis : Compare data across studies with similar substituents (e.g., ethyl carbamates with chloro-nitro motifs) to identify trends .
  • SAR studies : Systematically modify substituents (e.g., replacing chloro with fluoro) to isolate contributions to activity .

Q. What strategies resolve spectral data inconsistencies in structural elucidation?

  • Methodological Answer : Conflicting NMR or MS data may stem from tautomerism or impurities. Approaches include:
  • 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to confirm connectivity .
  • Isotopic labeling : Introduce 13C at the carbamate oxygen to track fragmentation patterns in HRMS .
  • Alternative synthesis : Prepare derivatives (e.g., methyl carbamate) to compare spectral profiles and identify artifacts .

Key Recommendations for Researchers

  • Prioritize multi-technique validation (NMR, HRMS, XRD) to confirm structural assignments.
  • Use computational tools early to guide synthetic and biological studies.
  • Cross-reference data with structurally similar compounds (e.g., ethyl carbamates with nitro-chloro motifs) when direct evidence is limited .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.